Di-n-Butyl N,N-Diethylcarbamoylphosphonate
Description
Overview of Organophosphorus Ligands in Chemical Separations
Organophosphorus compounds (OPCs) are a versatile and widely utilized class of ligands in the field of chemical separation, particularly in solvent extraction. mdpi.com Their application in hydrometallurgy, nuclear reprocessing, and environmental remediation has been prominent since the 1940s. mdpi.com The effectiveness of these compounds stems from their ability to form stable complexes with metal ions through various mechanisms, including cation exchange, solvation, and chelation. mdpi.com
The core of their extractive capability lies in the phosphoryl group (P=O). The oxygen atom in this group acts as a Lewis base, donating electrons to coordinate with metal ions. The extraction strength of an organophosphorus ligand is directly related to the basicity of this phosphoryl oxygen, which is, in turn, influenced by the nature of the substituent groups attached to the phosphorus atom. The basicity of the phosphoryl group, and thus the extraction ability, increases across the series of neutral organophosphorus extractants in the following order: phosphates < phosphonates < phosphinates < phosphine (B1218219) oxides. This trend is explained by the progressive replacement of electron-withdrawing alkoxy (C-O-P) groups with electron-donating alkyl (C-P) groups, which enhances the electron density on the phosphoryl oxygen.
These extractants are typically characterized by low solubility in water and high solubility in a majority of organic solvents, which is a crucial property for liquid-liquid extraction processes. mdpi.com Their chemical stability allows them to be used in multiple cycles without significant decomposition. mdpi.com The coordination chemistry behind solvent extraction dictates that reagents achieving high selectivity often operate in the inner coordination sphere of the metal, forming stable, neutral complexes that are highly soluble in the organic diluents used in recovery processes. rsc.org
| Class | General Structure (R = alkyl/aryl) | Basicity of P=O Group | Relative Extraction Power |
| Phosphates | (RO)₃P=O | Lowest | Low |
| Phosphonates | (RO)₂R'P=O | Intermediate | Medium |
| Phosphinates | (RO)R'₂P=O | High | High |
| Phosphine Oxides | R₃P=O | Highest | Very High |
Significance of Bifunctional Extractants in Actinide and Lanthanide Chemistry
The separation of actinides from lanthanides is one of the most significant and challenging tasks in the back-end of the nuclear fuel cycle. nih.gov This difficulty arises from the chemical similarities between the trivalent ions of both series. Bifunctional extractants, such as Di-n-Butyl N,N-Diethylcarbamoylphosphonate, have emerged as a critical class of reagents to address this challenge. tandfonline.com
The defining characteristic of these molecules is the presence of two distinct functional groups within the same molecule, which work cooperatively to extract metal ions. In the case of carbamoylphosphonates, these are the carbonyl group (C=O) of the amide and the phosphoryl group (P=O) of the phosphonate (B1237965). This "bifunctionality" imparts a significant advantage over monofunctional extractants like Tributyl Phosphate (B84403) (TBP). tandfonline.com Specifically, certain carbamoylmethylenephosphorus (CMP) and carbamoylmethylenephosphine oxide (CMPO) compounds can extract trivalent actinides and lanthanides from highly acidic solutions (e.g., >1 M HNO₃), a feat not achievable by their monofunctional counterparts. tandfonline.com
This enhanced extractive power is often attributed to a chelation effect, where both the carbonyl and phosphoryl oxygens coordinate to the metal ion, forming a stable ring structure. This intramolecular synergism stabilizes the extracted metal complex, facilitating its transfer into the organic phase. acs.orgnih.gov The structure of the extractant, including the spacer connecting the two functional groups, can be tailored to fine-tune the selectivity. tandfonline.com Studies have shown that even subtle changes in the molecular structure can lead to significant differences in extraction behavior and separation factors between different metal ions, such as uranium and zirconium. researchgate.net The development of these extractants is crucial for advanced partitioning and transmutation (P&T) strategies, which aim to reduce the long-term radiotoxicity of nuclear waste by separating long-lived actinides for subsequent transmutation into shorter-lived or stable isotopes. ictp.it
Historical Context and Evolution of Carbamoylphosphonate Research
The development of carbamoylphosphonate extractants is intrinsically linked to the history of nuclear fuel reprocessing. The earliest large-scale reprocessing efforts during World War II were focused on recovering plutonium for military applications from spent natural uranium fuel. wikipedia.orgeverycrsreport.com Following the war, with the advent of commercial nuclear power, the PUREX (Plutonium and Uranium Recovery by Extraction) process became the standard. Developed in 1949, the PUREX process uses the monofunctional extractant Tributyl Phosphate (TBP) and remains the dominant method today. wikipedia.org
However, the PUREX process was primarily designed to recover uranium and plutonium, leaving other transuranic elements, the minor actinides (neptunium, americium, curium), and lanthanide fission products together in the high-level liquid waste (HLW). nih.gov In the 1970s, growing concerns over the long-term environmental impact and proliferation risks associated with nuclear waste prompted a new wave of research. fas.org Presidential directives in the U.S. during this period, such as those by Presidents Ford and Carter, suspended commercial reprocessing and spurred investigation into alternative fuel cycles and waste management strategies. everycrsreport.comfas.org
This provided the impetus for the development of advanced separation processes aimed at partitioning minor actinides from lanthanides. Researchers in the United States and Russia showed significant interest in bifunctional organophosphorus compounds. tandfonline.com A key driver was the ability of some of these compounds to extract trivalent actinides directly from the highly acidic PUREX raffinate. tandfonline.com Laboratories, particularly those under the U.S. Department of Energy, began synthesizing and studying novel carbamoylmethylenephosphorus (CMP) and carbamoylmethylenephosphine oxide (CMPO) reagents, including compounds like this compound. tandfonline.com This research laid the groundwork for advanced solvent extraction processes and the development of technologies like supported liquid membranes for the recovery of valuable and radiotoxic metals from nuclear waste solutions. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dibutoxyphosphoryl-N,N-diethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO4P/c1-5-9-11-17-19(16,18-12-10-6-2)13(15)14(7-3)8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPJAFCJKGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(=O)N(CC)CC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225380 | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7439-69-2 | |
| Record name | Dibutyl P-[(diethylamino)carbonyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007439692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7439-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl [(diethylamino)carbonyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dibutyl ((diethylamino)carbonyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLY37K223J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Di N Butyl N,n Diethylcarbamoylphosphonate
Established Synthetic Routes for Carbamoylphosphonate Ligands
The synthesis of carbamoylphosphonates, including Di-n-butyl N,N-diethylcarbamoylphosphonate, typically involves multi-step processes centered around the formation of the crucial carbon-phosphorus (C-P) bond, followed by the introduction of the amide and ester functionalities.
The creation of the C-P bond is a cornerstone of organophosphorus chemistry. nih.govmdpi.com Several classical and modern methods are employed for this purpose. Organophosphorus compounds are pivotal in various chemical fields, and significant research has been dedicated to developing efficient C-P bond formation strategies. nih.govmdpi.combeilstein-journals.orgrsc.org
One of the most fundamental and widely used methods is the Michaelis-Arbuzov reaction . This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. In the context of carbamoylphosphonate synthesis, a haloformamide could theoretically be used, but a more common approach involves reacting a trialkyl phosphite with an acyl chloride followed by subsequent steps. A related method, the Michaelis-Becker reaction , utilizes a sodium salt of a dialkyl phosphite and an alkyl halide.
Modern advancements have introduced metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scopes. nih.govorganic-chemistry.org For instance, nickel and palladium-catalyzed reactions have proven effective for coupling various phosphorus-containing compounds with organic halides or their derivatives. beilstein-journals.orgnih.govorganic-chemistry.org These methods can create C(sp²)-P and C(sp³)-P bonds, providing versatile pathways to a wide array of organophosphorus compounds. nih.gov
A general synthetic scheme for a carbamoylphosphonate often starts with the reaction of triethyl phosphite with oxalyl chloride, leading to the formation of a phosphonate (B1237965) intermediate. This intermediate is then further functionalized.
Table 1: Comparison of Selected C-P Bond Formation Methods
| Reaction Name | Reactants | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | Heat | High atom economy, well-established |
| Michaelis-Becker | Dialkyl phosphite salt, Alkyl halide | Base | Avoids high temperatures |
| Nickel-Catalyzed Cross-Coupling | P-H compound, Alcohol derivative | Nickel catalyst | Wide substrate scope, milder conditions nih.gov |
| Palladium-Catalyzed Cross-Coupling | Secondary phosphine (B1218219) oxide, Aryl iodide | Palladium catalyst (e.g., Pd(dba)₂/Xantphos) | Low catalyst loading, efficient for aryl-P bonds organic-chemistry.org |
Once the core phosphonate structure is established, amidation and esterification reactions are employed to introduce the N,N-diethylcarbamoyl and the n-butyl groups, respectively.
Amidation: The formation of the amide bond is typically achieved by reacting a suitable phosphonate intermediate, such as an acylphosphonate or a phosphonyl chloride, with diethylamine (B46881). nih.govmdpi.com Direct amidation methods, where a carboxylic acid (or its phosphonic acid analogue) is reacted directly with an amine, often require activating agents or catalysts to proceed efficiently. mdpi.combath.ac.uk For instance, Zwierzak reported the phosphorylation of amines using dialkyl H-phosphonates in the presence of a phase-transfer catalyst. nih.gov
Esterification: The n-butyl ester groups are introduced through transesterification or direct esterification. If the initial synthesis yields a diethyl or dimethyl phosphonate, it can be transesterified by heating with n-butanol in the presence of an acid or base catalyst, or a sodium alkoxide. Direct esterification would involve reacting a phosphonic acid intermediate with n-butanol, often under conditions that remove the water by-product to drive the reaction to completion, as described by Le Chatelier's principle. libretexts.org
Purity Assessment and Impurity Effects in this compound Synthesis
The purity of this compound is crucial for its performance, particularly in sensitive applications like solvent extraction where impurities can interfere with the process. Commercial grades are often available at around 94% purity. fishersci.fi
Purity Assessment: A combination of analytical techniques is used to determine the purity and identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly effective for identifying and quantifying phosphorus-containing compounds and impurities. ¹H and ¹³C NMR are used to confirm the structure of the main compound and identify organic impurities.
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating the main component from residual starting materials and by-products.
Mass Spectrometry (MS): Used in conjunction with chromatography (GC-MS or LC-MS) to identify the molecular weight of impurities.
Impurity Effects: The performance of this compound as an extractant can be significantly affected by impurities. Potential impurities include:
Dibutyl phosphite: A common precursor, its presence can alter the extraction chemistry.
Tributyl phosphate (B84403) (TBP): Can be formed as a by-product and is itself an extractant, leading to complex and unpredictable extraction behavior.
Hydrolysis products: The ester or amide bonds can undergo hydrolysis to form dibutyl phosphonic acid or N,N-diethylcarbamoylphosphonic acid. These acidic impurities can act as strong extractants, especially for metal ions, and can complicate the stripping process.
N-Nitroso-di-n-butylamine: While not a direct synthetic impurity, it is a related compound of toxicological interest. epa.gov
The presence of these impurities can lead to the formation of third phases, stable emulsions, and reduced selectivity in extraction circuits. Therefore, purification steps, such as vacuum distillation or chromatographic separation, are essential to achieve the required purity for specific applications. nih.govnih.gov
Rational Design of this compound Analogs for Tailored Properties
The rational design of analogs of this compound focuses on modifying its chemical structure to enhance properties like extraction efficiency, selectivity, and stability. nih.govnih.gov This process is a classic example of a structure-activity relationship (SAR) study. nih.govnih.gov By systematically altering the alkyl chains on both the ester and amide moieties, researchers can fine-tune the ligand's characteristics.
Key Structural Modifications and Their Effects:
Varying the Ester Alkyl Chain (R in (RO)₂P(O)-): Changing the n-butyl groups to other alkyl groups (e.g., isobutyl, sec-butyl, 2-ethylhexyl) primarily influences the ligand's steric bulk and lipophilicity. Increasing the chain length or branching generally increases solubility in organic diluents and can enhance extraction for some metal ions while potentially hindering it for others due to steric hindrance around the phosphoryl (P=O) group, which is a primary coordination site.
Varying the Amide Alkyl Chains (R' in -C(O)N(R')₂): Modifications to the diethylamino group affect the electronic properties of the adjacent carbonyl group and the steric environment around this secondary binding site. Replacing ethyl groups with larger alkyl groups can increase steric hindrance, which can be leveraged to improve selectivity between actinides and lanthanides.
Modifying the Bridge: The methylene (B1212753) bridge (-CH₂-) in related compounds like dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP) can be altered. Changing the length or nature of this bridge modifies the spatial relationship between the phosphoryl and carbonyl donor groups, impacting their ability to form stable chelate rings with metal ions.
This systematic modification allows for the development of ligands with properties tailored for specific separation challenges in hydrometallurgy and nuclear waste treatment.
Table 2: Examples of Structural Modifications and Their Expected Impact
| Modification | Structural Change | Expected Property Change |
|---|---|---|
| Ester Chain Length | n-butyl → n-octyl | Increased lipophilicity, potential for third phase suppression |
| Ester Chain Branching | n-butyl → isobutyl or 2-ethylhexyl | Increased steric hindrance, improved selectivity |
| Amide Chain Length | diethyl → dibutyl | Increased steric hindrance near the carbonyl group, enhanced selectivity |
| Introduction of Ether Linkages | Alkyl chain → Polyether chain | Increased aqueous solubility or specific interactions |
Advanced Solvent Extraction Mechanisms and Thermodynamics of Di N Butyl N,n Diethylcarbamoylphosphonate
Elucidation of Complexation and Extraction Stoichiometry
The formation of stable complexes between the extractant and metal ions is the cornerstone of solvent extraction. Determining the stoichiometry of these complexes, or the ratio in which the ligand binds to the metal, is a critical first step in characterizing the extraction mechanism.
Slope Analysis in Determining Metal-Ligand Ratios
Slope analysis is a widely employed technique to determine the stoichiometry of extracted metal complexes. This method involves studying the distribution ratio of a metal ion between the organic and aqueous phases as a function of the extractant concentration. By plotting the logarithm of the distribution ratio (log D) against the logarithm of the extractant concentration (log [E]), the stoichiometry of the extracted species can be inferred from the slope of the resulting line.
For the extraction of metal ions (Mⁿ⁺) by Di-n-Butyl N,N-Diethylcarbamoylphosphonate (L), the general equilibrium can be represented as:
Mⁿ⁺(aq) + xL(org) ⇌ MLₓⁿ⁺(org)
The slope of the log D vs. log [L] plot would ideally yield the value of 'x', the number of extractant molecules associated with the metal ion. Research on analogous carbamoylphosphonate extractants has demonstrated the utility of this method in determining metal-ligand ratios for various actinides and lanthanides. For instance, studies on similar bifunctional organophosphorus extractants have shown varying stoichiometries depending on the metal ion, its oxidation state, and the composition of the aqueous phase.
Table 1: Hypothetical Slope Analysis Data for Metal Ion Extraction by this compound
| Metal Ion | Aqueous Phase Conditions | Slope (Metal:Ligand Ratio) |
| Eu(III) | 1M HNO₃ | ~3 |
| Am(III) | 1M HNO₃ | ~3 |
| Th(IV) | 3M HNO₃ | ~2 |
| U(VI) | 3M HNO₃ | ~2 |
Note: This table is illustrative and based on typical findings for similar extractant systems. Specific experimental data for this compound may vary.
Infrared Spectroscopic Probes of Coordination Modes
Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment of the extracted metal complex. By comparing the IR spectrum of the free extractant with that of the metal-loaded organic phase, shifts in the vibrational frequencies of key functional groups can reveal which atoms are involved in the coordination.
In this compound, the primary coordination sites are the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms. Upon complexation with a metal ion, the electron density is drawn from these oxygen atoms towards the metal center. This withdrawal of electron density weakens the P=O and C=O bonds, resulting in a decrease in their vibrational stretching frequencies. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. For many actinide and lanthanide complexes with carbamoylphosphonates, a significant shift to lower wavenumbers for the P=O stretching frequency is observed, indicating strong coordination through the phosphoryl oxygen. The involvement of the carbonyl group can be more varied, sometimes participating in chelation and other times remaining uncoordinated.
Investigation of Extraction Kinetics and Rate Laws
While thermodynamics determines the extent of extraction, kinetics governs the rate at which this equilibrium is achieved. The study of extraction kinetics is crucial for the design of efficient solvent extraction processes, as it dictates the required contact time between the phases. The rate of extraction is influenced by several factors, including the rate of complex formation, the interfacial area between the phases, and the rate of mass transfer of the species across the phase boundary.
The rate law for the extraction process can be determined by systematically varying the concentrations of the reactants (metal ion and extractant) and observing the effect on the initial rate of extraction. This allows for the determination of the reaction order with respect to each component, providing insights into the rate-determining step of the extraction mechanism. For many solvent extraction systems involving organophosphorus extractants, the rate-determining step can be the formation of the extractable complex at the aqueous-organic interface.
Thermodynamic Parameters of Metal Ion Extraction
The thermodynamic parameters of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide a complete picture of the driving forces behind the extraction process. These parameters can be determined by studying the effect of temperature on the distribution ratio of the metal ion.
Enthalpy and Entropy Contributions to Extraction
The enthalpy change (ΔH) indicates whether the extraction process is exothermic (releases heat) or endothermic (absorbs heat). A negative ΔH value signifies an exothermic reaction, which is favored at lower temperatures. A positive ΔH value indicates an endothermic reaction, favored at higher temperatures.
The entropy change (ΔS) reflects the change in randomness or disorder of the system upon extraction. A positive ΔS value indicates an increase in disorder, which is thermodynamically favorable. This can arise from the release of water molecules from the hydration sphere of the metal ion upon complexation with the extractant.
Temperature Dependence of Distribution Ratios
The effect of temperature on the distribution ratio (D) can be used to calculate the thermodynamic parameters of the extraction process using the van't Hoff equation:
ln D = - (ΔH / R) * (1/T) + (ΔS / R)
where R is the ideal gas constant and T is the absolute temperature. By plotting ln D against 1/T, a straight line is obtained with a slope of -ΔH/R and an intercept of ΔS/R. This allows for the experimental determination of the enthalpy and entropy changes associated with the extraction. The results of such studies are crucial for predicting how temperature fluctuations will affect the efficiency of a given separation process. For instance, an endothermic extraction process will become more efficient at higher temperatures, while an exothermic process will be more favorable at lower temperatures.
Table 2: Representative Thermodynamic Data for Metal Ion Extraction by a Carbamoylphosphonate Extractant
| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force |
| Am(III) | -15.2 | +25.8 | Enthalpy and Entropy Driven |
| Eu(III) | -12.5 | +30.1 | Enthalpy and Entropy Driven |
| Th(IV) | -25.7 | -5.4 | Primarily Enthalpy Driven |
| U(VI) | -20.1 | +15.3 | Enthalpy and Entropy Driven |
Note: This table presents illustrative data based on studies of similar extractants and is intended to demonstrate the concepts. Actual values for this compound would require specific experimental determination.
Influence of Aqueous Phase Chemistry on Extraction Efficiency
The efficiency of metal ion extraction by this compound is intricately linked to the chemical composition of the aqueous phase. Factors such as the concentration of nitric acid and the presence of various anionic species can significantly alter the distribution of metal ions between the aqueous and organic phases. Understanding these influences is crucial for optimizing separation processes in various applications, including hydrometallurgy and nuclear waste treatment.
Effects of Nitric Acid Concentration
The concentration of nitric acid in the aqueous phase plays a pivotal role in the extraction of metal ions, particularly actinides and lanthanides, with this compound. The extraction process is generally governed by a solvating mechanism, where the neutral organophosphorus compound complexes with the metal nitrate (B79036) salt and extracts it into the organic phase.
The distribution ratio (D) of a metal ion is a key parameter used to quantify the extraction efficiency. It is defined as the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium. The effect of nitric acid concentration on the extraction of trivalent actinides, such as Americium(III), has been studied with structurally similar carbamoylmethylphosphine oxides. For instance, in the extraction of Am(III) with octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (OΦD[IB]CMPO), a compound closely related to this compound, the distribution ratio of Am(III) shows a complex dependence on the nitric acid concentration.
At low nitric acid concentrations, the extraction of metal ions is generally low. As the nitric acid concentration increases, the distribution ratio tends to rise, reaching a maximum at a certain acid concentration, after which it may decrease. This behavior can be attributed to several competing equilibria. Initially, the increasing nitrate ion concentration from the nitric acid promotes the formation of neutral metal nitrate complexes, which are more readily extracted. However, at very high nitric acid concentrations, the nitric acid itself can be extracted by the organophosphorus ligand, leading to competition with the metal nitrate for the available extractant molecules. This competition results in a decrease in the metal ion distribution ratio.
The following interactive table illustrates the typical trend of the distribution ratio of a trivalent metal ion as a function of nitric acid concentration, based on studies with analogous extractants.
Impact of Anionic Species on Metal Ion Distribution
The nature and concentration of anionic species in the aqueous phase, other than nitrate, can also exert a significant influence on the extraction of metal ions with this compound. The presence of different anions can either enhance (synergistic effect) or suppress (antagonistic effect) the extraction efficiency.
The impact of anions is largely related to their ability to form complexes with the metal ions in the aqueous phase and the relative extractability of these complexes. For instance, anions that form strong, water-soluble complexes with the metal ion will tend to decrease the extraction efficiency by reducing the concentration of the free metal ion available for extraction by the organophosphorus ligand. Conversely, if the anion forms a more extractable complex with the metal ion in conjunction with the primary extractant, a synergistic effect may be observed.
Commonly encountered anions in processing streams include perchlorate (B79767) (ClO₄⁻) and thiocyanate (B1210189) (SCN⁻). Perchlorate ions, being large and weakly coordinating, can sometimes enhance extraction by promoting the transfer of the metal-extractant complex into the organic phase through an ion-pair mechanism. Thiocyanate ions are known to form strong complexes with many metal ions and can significantly alter their extraction behavior.
The table below provides a conceptual overview of the potential effects of different anionic species on the distribution ratio of a metal ion during extraction with this compound, based on general principles of solvent extraction.
It is important to note that the specific effect of an anion depends on a multitude of factors, including its concentration, the pH of the aqueous phase, the nature of the metal ion, and the diluent used for the organic phase. Detailed experimental studies are necessary to quantify the precise impact of each anionic species on the extraction system.
Synergistic and Antagonistic Phenomena in Di N Butyl N,n Diethylcarbamoylphosphonate Systems
Synergistic Extraction with Co-Extractants (e.g., Tri-n-butyl Phosphate)
Synergistic extraction refers to the phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. In systems containing Di-n-butyl N,N-diethylcarbamoylphosphonate, the addition of a co-extractant such as Tri-n-butyl phosphate (B84403) (TBP) can lead to a significant enhancement in the distribution ratios of metal ions.
Mechanisms of Synergistic Enhancement
The primary mechanism behind synergistic enhancement in these systems is the formation of mixed-ligand complexes with the metal ion in the organic phase. This compound, a neutral organophosphorus extractant, coordinates to the metal ion through the oxygen atoms of the phosphoryl (P=O) and carbonyl (C=O) groups. TBP, another neutral extractant, coordinates through its phosphoryl oxygen.
When used in combination, it is proposed that the formation of a mixed complex, such as M(NO₃)ₓ(DBDECP)ₙ(TBP)ₘ, leads to a more stable and more lipophilic species, thereby favoring its extraction into the organic phase. This increased stability can be attributed to several factors, including:
Coordination Sphere Saturation: The combination of the bidentate or pseudo-bidentate carbamoylphosphonate and the monodentate TBP can more effectively saturate the coordination sphere of the metal ion.
Steric Effects: The different steric profiles of the two extractants may allow for a more favorable packing around the metal ion.
Displacement of Water: The formation of the mixed-ligand complex can lead to a greater displacement of water molecules from the coordination sphere of the metal ion, which increases the hydrophobicity of the complex.
Optimization of Mixed Solvent Systems
The degree of synergistic enhancement is highly dependent on the relative concentrations of this compound and the co-extractant. The optimization of these mixed solvent systems involves determining the ideal molar ratio of the extractants to maximize the distribution coefficients (D) and separation factors (SF) for the target metal ions.
The table below illustrates the effect of a phase modifier on the distribution ratio of a metal ion, which is a key parameter in optimizing mixed solvent systems.
| Extractant System | Metal Ion | Distribution Ratio (D) |
| 0.2 M CMPO in n-dodecane | Eu(III) | Varies with modifier |
| 0.2 M CMPO + 5% iso-decanol in n-dodecane | Eu(III) | Lower than without modifier |
| 0.2 M CMPO + 30% iso-decanol in n-dodecane | Eu(III) | Significantly lower |
| 0.2 M CMPO + TBP in n-dodecane | Eu(III) | Varies with TBP concentration |
Note: This table is illustrative and based on data from analogous systems. The actual values for this compound may differ.
Role of Diluents and Phase Modifiers in Extraction Systems
The choice of diluent, the organic solvent in which the extractants are dissolved, plays a crucial role in the extraction process. The diluent affects the solubility of the extractants and the extracted metal-ligand complexes, influences the kinetics of extraction, and can impact the selectivity of the separation. Common diluents include aliphatic hydrocarbons like n-dodecane and aromatic hydrocarbons such as toluene. The nature of the diluent can influence the thermodynamics of the extraction by altering the stability and solubility of the metal-extractant complex. mdpi.com
Phase modifiers are often added to the organic phase to prevent the formation of a third phase, an undesirable phenomenon where the organic phase splits into two immiscible layers at high metal and acid loadings. researchgate.netresearcher.life TBP is frequently used as a phase modifier in solvent extraction systems. researchgate.netresearcher.life It can increase the solubility of the extracted complexes in the organic diluent, thereby preventing phase splitting. researchgate.net The addition of a phase modifier can, however, also influence the extraction efficiency, sometimes leading to a decrease in the distribution ratio of the metal ion. researcher.life
Antagonistic Effects and Their Mitigation
Antagonistic effects in solvent extraction refer to situations where the extractive capability of a mixture of reagents is less than the sum of their individual effects. One of the most significant antagonistic phenomena in systems with this compound is the formation of a third phase.
Third-phase formation is primarily caused by the limited solubility of the extracted metal-ligand complexes in the nonpolar diluent. researchgate.netresearchgate.net This leads to the formation of aggregates that eventually separate out as a dense, extractant-rich third phase. researchgate.netresearchgate.net This phenomenon complicates the separation process and can lead to the loss of valuable materials.
The primary method for mitigating third-phase formation is the addition of a phase modifier to the organic solvent. As mentioned previously, TBP is an effective phase modifier. researchgate.netresearcher.life It is believed to work by interacting with the extracted complexes, breaking up the large aggregates, and increasing their solubility in the diluent. The addition of a phase modifier needs to be carefully optimized, as an excess can lead to a decrease in the extraction efficiency of the primary extractant.
Applications of Di N Butyl N,n Diethylcarbamoylphosphonate in Radiochemical Separations and Nuclear Fuel Cycle
Separation of Trivalent Actinides (Americium, Curium) from Fission Products
The primary long-term radiotoxicity of used nuclear fuel stems from transuranic elements, particularly the trivalent actinides Americium (Am) and Curium (Cm). Their separation from the bulk of fission products is a key objective in advanced partitioning and transmutation strategies, which aim to reduce the long-term burden of nuclear waste. iaea.orgoecd-nea.org
Research has demonstrated the capability of Di-n-Butyl N,N-Diethylcarbamoylphosphonate (DBDECP) to extract Americium(III) from acidic solutions. Studies have investigated its performance both alone and in combination with other extractants.
In a study using carbon tetrachloride as the diluent, the extraction of Am(III) by DBDECP was explored. Interestingly, when DBDECP was mixed with the standard PUREX process solvent, Tributylphosphate (TBP), an antagonistic effect was observed. The presence of TBP was found to decrease the distribution ratio of americium below that of DBDECP alone. This suggests that the two extractants may compete for coordination with the americium ion, or that interactions between the extractant molecules in the organic phase hinder the extraction process. This behavior is in contrast to the synergistic enhancement observed with the closely related compound, Dibutyl-N,N-diethylcarbamoylmethylenephosphonate (DBDECMP), where TBP addition improves extraction.
Further investigations into the liquid-liquid extraction of actinides confirmed the extraction of Americium(III) by DBDECP from nitric, hydrochloric, and perchloric acid solutions. researchgate.net The efficiency of this extraction is dependent on factors such as the concentration of the acid in the aqueous phase and the concentration of the extractant in the organic phase. researchgate.net
The extraction of plutonium is a cornerstone of nuclear fuel reprocessing. While most processes focus on monomeric Plutonium(IV), the potential formation of Pu(IV) polymers under certain conditions (e.g., low acidity) presents a challenge for separation processes. llnl.gov
Studies have been conducted on the extraction of tetravalent actinides, including Plutonium(IV), using DBDECP. researchgate.net These investigations have successfully demonstrated the ability of DBDECP in a xylene diluent to extract Pu(IV) from various acidic media. researchgate.net However, the available scientific literature on DBDECP focuses on the extraction of monomeric Pu(IV). Specific research detailing the extraction efficiency and mechanism for the more complex Pu(IV) polymer form by DBDECP is not extensively reported. General studies on organophosphorus compounds show that extractability typically follows the order Pu(IV) > Pu(VI) > Pu(III). researchgate.net
Lanthanide-Actinide Separation Strategies
A significant challenge in nuclear waste partitioning is the separation of trivalent actinides (An(III)) from trivalent lanthanides (Ln(III)), or fission products. oecd-nea.org Due to their similar ionic radii and chemical properties, separating these two groups is difficult. Effective separation relies on exploiting the subtle differences in their coordination chemistry, where actinides show a slightly greater affinity for softer donor ligands (containing nitrogen or sulfur) compared to the harder oxygen donors preferred by lanthanides. oecd-nea.org
Bidentate organophosphorus compounds like DBDECP are studied for this purpose. While these extractants demonstrate strong extraction of trivalent actinides, they also extract lanthanides effectively. The strategy for separation, therefore, often relies on achieving a high separation factor (SF), which is the ratio of the distribution coefficient of the actinide to that of the lanthanide (e.g., SFAm/Eu). While research has been conducted on the extraction of both actinides and lanthanides with DBDECP, specific quantitative data on separation factors are not as widely published as for other related extractants like CMPO or DBDECMP. utwente.nl The general principle is that the slightly different bonding characteristics can be leveraged in a multi-stage liquid-liquid extraction process to achieve separation, but DBDECP has not emerged as the leading candidate for this specific task compared to other advanced extractants.
Extraction of Technetium and Palladium from Nuclear Waste Streams
Technetium (as the pertechnetate (B1241340) ion, TcO₄⁻) and Palladium are problematic fission products present in high-level liquid waste. Their removal is desirable for waste management and, in the case of palladium, for resource recovery.
The extraction of both technetium and palladium from nitric acid solutions using DBDECP dissolved in carbon tetrachloride has been studied. The research findings indicate that the distribution of both TcO₄⁻ and Pd(II) is nearly independent of the nitric acid concentration. For the extraction of TcO₄⁻ by DBDECP, a second-power dependence on the extractant concentration was observed. The extraction equilibrium for technetium was reached within approximately 3 minutes.
The extraction of palladium by DBDECP was also demonstrated, with equilibrium being reached in about 5 minutes. However, the extraction of palladium was found to decrease as the concentration of nitric acid increased.
Below is a data table summarizing the extraction behavior.
| Ion | Extractant System | HNO₃ Conc. Dependence | Extractant Conc. Dependence | Equilibrium Time |
| Technetium (TcO₄⁻) | DBDECP in CCl₄ | Nearly Independent | Second Power | ~ 3 min |
| Palladium (Pd(II)) | DBDECP in CCl₄ | Decreases with increasing [HNO₃] | - | ~ 5 min |
Table 1: Summary of Technetium and Palladium Extraction with DBDECP.
This compound in Nuclear Waste Management Flowsheets
For an extractant to be useful in an industrial setting, it must be integrated into a robust and efficient process flowsheet, typically involving continuous counter-current liquid-liquid extraction. The PUREX (Plutonium Uranium Redox Extraction) process is the standard, while processes like TRUEX (Transuranic Extraction) have been developed to treat PUREX raffinate and remove minor actinides. researchgate.net
DBDECP has been thoroughly investigated at the laboratory scale for its fundamental liquid-liquid extraction properties with various actinides. researchgate.net Studies have determined the effects of diluents, acid concentration, and extractant concentration on the distribution ratios of elements like thorium, uranium, plutonium, americium, and curium. researchgate.net
However, despite these fundamental studies, DBDECP has not been widely adopted into specific, pilot- or plant-scale nuclear waste management flowsheets. More focus has been placed on related bidentate compounds, such as Dihexyl-N,N-diethylcarbamoylmethylenephosphonate (DHDECMP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), which form the basis of the TRUEX process. researchgate.net Research on process development for actinide removal from acidic wastes has largely centered on these alternative extractants. Therefore, while DBDECP is a recognized bidentate extractant, its application remains primarily at the level of fundamental research rather than demonstrated integration into a comprehensive waste management flowsheet.
Utilization in Solid-Supported Liquid Membranes
Solid-supported liquid membranes (SLMs) are a type of separation technology that combines the high selectivity of solvent extraction with the operational simplicity and low solvent inventory of membrane processes. An SLM system consists of a porous solid support, the pores of which are impregnated with a liquid phase containing a carrier molecule, in this case, this compound. This membrane separates a feed solution containing the metal ions to be extracted from a receiving or stripping solution.
The transport of metal ions across the SLM is a carrier-mediated process. At the feed solution-membrane interface, the DBDECP carrier selectively complexes with the target metal ions (e.g., Americium(III)). This complex then diffuses across the liquid membrane. At the membrane-stripping solution interface, the metal ions are released from the carrier into the stripping solution, often due to a change in chemical conditions such as pH or the presence of a complexing agent in the stripping phase. The free carrier then diffuses back to the feed solution interface to begin the cycle anew.
The efficiency of an SLM system is determined by several factors, including the stability of the membrane, the selectivity of the carrier, and the kinetics of complexation/decomplexation. While the principle of using carbamoylphosphonate-based extractants in SLMs for actinide separation has been explored, specific and detailed research findings on the performance of DBDECP in this application are not widely available in open literature. However, studies on analogous systems using other bifunctional organophosphorus compounds can provide insight into the expected behavior. For instance, studies on the transport of actinides and lanthanides using other carriers show that the permeability and selectivity are highly dependent on the composition of the feed and stripping solutions, as well as the concentration of the carrier in the membrane phase.
The transport of a metal ion (Mⁿ⁺) through an SLM containing DBDECP can be described by the following steps:
Extraction at the feed-membrane interface: Mⁿ⁺(aq) + nL(org) ⇌ MLn(org)
Diffusion of the complex across the membrane.
Stripping at the membrane-receiving interface: MLn(org) ⇌ Mⁿ⁺(aq,strip) + nL(org)
Diffusion of the free carrier back across the membrane.
No specific data tables on the performance of this compound in solid-supported liquid membranes for radiochemical separations were found in the conducted research. Further experimental studies are needed to quantify its performance in terms of permeability, selectivity, and long-term stability for the separation of specific actinides and lanthanides.
Application in Extraction Chromatography
Extraction chromatography is a robust separation technique that utilizes a solid support impregnated with a liquid extractant, effectively creating a chromatographic resin. This technique combines the selectivity of liquid-liquid extraction with the multi-stage separation power of chromatography. Resins impregnated with this compound or its close analogs have been investigated for the separation of actinides and lanthanides from high-level liquid waste (HLLW).
In this application, a solution containing the mixture of radionuclides is passed through a column packed with the DBDECP-impregnated resin. The DBDECP selectively retains the target ions, primarily trivalent actinides and lanthanides, from the acidic solution. The separation of different metal ions is achieved by selectively eluting them from the column using solutions of different compositions, typically varying in acidity or containing specific complexing agents.
Research has demonstrated the potential of carbamoylphosphonate-based resins in actinide partitioning. For instance, a resin impregnated with a similar extractant, dihexyl-N,N-diethylcarbamoylmethylphosphonate (DHDECMP), has been shown to be effective for the separation of actinide elements. In one study, an organic resin loaded with approximately 1.13 g of DHDECMP per gram of inert support was used to recover Americium-241 from a nitric acid waste solution. researchgate.net The process demonstrated a high decontamination factor for the effluent, and the americium was efficiently recovered using a dilute nitric acid eluent. researchgate.net
The performance of an extraction chromatography system is evaluated based on parameters such as the distribution coefficient (Kd), separation factor (α), and the capacity of the resin. The distribution coefficient represents the affinity of a metal ion for the resin under specific conditions, while the separation factor between two metal ions is the ratio of their distribution coefficients, indicating the ease of their separation.
Table 1: Example of Americium Recovery using a DHDECMP-Impregnated Resin
| Parameter | Value | Reference |
| Extractant Loading | ~1.13 g/g of support | researchgate.net |
| Target Radionuclide | Americium-241 | researchgate.net |
| Feed Solution | 3.5 M Nitric Acid | researchgate.net |
| Eluting Solution | 0.3 M Nitric Acid | researchgate.net |
| Recovery Efficiency | 95% | researchgate.net |
| Decontamination Factor | 10⁵ | researchgate.net |
This table presents data for a resin impregnated with DHDECMP, a close analog of DBDECP. Specific performance data for a resin solely impregnated with this compound was not available in a comprehensive tabular format in the reviewed literature.
The separation of trivalent actinides from lanthanides is a particularly challenging task due to their similar ionic radii and chemical properties. Bifunctional extractants like DBDECP are of interest for this separation because they can exhibit subtle differences in their coordination chemistry with actinides versus lanthanides, which can be exploited in a multi-stage chromatographic process to achieve separation. The selectivity is influenced by factors such as the acidity of the mobile phase and the presence of other ions.
Stability and Degradation Pathways of Di N Butyl N,n Diethylcarbamoylphosphonate in Extreme Environments
Radiolytic Stability Studies
Ionizing radiation, from alpha, beta, and gamma-emitting radionuclides present in spent nuclear fuel, can induce radiolytic degradation of the extractant and the diluent in which it is dissolved. The stability of the extractant under such conditions is a critical performance parameter.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals formed during radiolysis. While no specific EPR studies on irradiated Di-n-Butyl N,N-Diethylcarbamoylphosphonate have been found, the general mechanism of radiolysis in organophosphorus compounds involves the formation of various radical intermediates.
Upon exposure to ionizing radiation, the primary interactions occur with the bulk solvent (diluent), leading to the formation of radical species. These solvent radicals can then react with the extractant molecule. Additionally, direct ionization of the extractant can occur. For a molecule like this compound, it is anticipated that radical formation would occur at several sites, including the butyl chains, the ethyl groups on the amide nitrogen, and potentially leading to cleavage of the P-C or C-N bonds.
An EPR evaluation would aim to identify the structure of these radical intermediates by analyzing the hyperfine coupling constants of the unpaired electron with nearby magnetic nuclei, such as ¹H, ¹⁴N, and ³¹P. This information is vital for elucidating the initial steps of the degradation mechanism.
Table 1: Postulated Radical Intermediates of this compound Amenable to EPR Analysis
| Radical Type | Postulated Structure | Information from EPR |
| Alkyl Radical | R-CH-R' | Hyperfine coupling to α and β protons |
| Amidyl Radical | (R)₂N• | Hyperfine coupling to ¹⁴N and protons on R groups |
| Phosphonyl Radical | (RO)₂P(O)• | Hyperfine coupling to ³¹P and protons on RO groups |
This table is illustrative and based on general principles of radiolysis of organophosphorus compounds.
The accumulation of radiolytic degradation products can significantly impair the extraction and stripping performance of the solvent. Acidic degradation products, such as dibutyl phosphoric acid (HDBP) and monobutyl phosphoric acid (HMBP), which could arise from the hydrolysis of the phosphonate (B1237965) ester bonds, are known to form strong complexes with metal ions. This can lead to the retention of these metals in the organic phase during the stripping stage.
Studies on the TRUEX solvent, which contains CMPO, have shown that irradiation leads to a decrease in the distribution ratio for actinides and lanthanides, indicating a loss of extraction efficiency. tandfonline.com Furthermore, the formation of degradation products can promote the formation of a third phase, an undesirable phenomenon that complicates solvent extraction operations.
Table 2: Anticipated Effects of Ionizing Radiation on the Extraction Performance of a this compound-based Solvent
| Performance Metric | Anticipated Impact of Radiation | Rationale |
| Actinide Distribution Ratio (D_Am) | Decrease | Loss of active extractant concentration. |
| Metal Retention during Stripping | Increase | Formation of acidic degradation products that act as strong complexants. |
| Phase Separation Time | Increase | Formation of surface-active degradation products. |
| Third Phase Formation | Increased Tendency | Formation of polar degradation products with limited solubility in the organic phase. |
This table is based on documented effects observed for similar organophosphorus extractants like CMPO. tandfonline.com
Hydrolytic Stability under Acidic Conditions
In addition to radiolytic stability, the hydrolytic stability of the extractant in the presence of high concentrations of nitric acid is a key consideration. The phosphonate and carbamoyl (B1232498) functional groups in this compound are susceptible to acid-catalyzed hydrolysis.
Hydrolysis of the ester linkages would lead to the formation of butanol and N,N-diethylcarbamoylphosphonic acid. Cleavage of the C-N bond in the amide moiety would result in diethylamine (B46881) and a carboxylic acid derivative. These degradation products can interfere with the extraction process in a similar manner to radiolytic products. Studies on related compounds have shown that the rate of hydrolysis is dependent on the nitric acid concentration and temperature.
Strategies for Enhancing Ligand Resilience
Research into improving the stability of solvent extraction ligands is an ongoing field of study. Several strategies have been explored for analogous extractants, which could potentially be applied to this compound.
Modification of the Ligand Structure: Introducing bulky alkyl groups near the reactive sites can provide steric hindrance, protecting them from attack by radical species or hydronium ions. For example, branching of the alkyl chains has been investigated in other extractant systems.
Use of Sacrificial Reagents: The addition of "scavengers" to the solvent, which are more readily attacked by radical species, can offer a degree of protection to the primary extractant.
Solvent Cleanup Procedures: The development of efficient methods to remove degradation products from the solvent is crucial for recycling and maintaining its performance. This often involves washing the organic phase with aqueous solutions of sodium carbonate or other reagents to remove acidic degradation products. tandfonline.com The use of solid sorbents for solvent cleanup has also been investigated. tandfonline.com
Table 3: Potential Strategies to Enhance the Resilience of a this compound Solvent System
| Strategy | Mechanism | Potential Benefit |
| Structural Modification | Steric hindrance of susceptible chemical bonds. | Reduced rate of radiolytic and hydrolytic degradation. |
| Addition of Scavengers | Preferential reaction with degrading radical species. | Increased radiolytic lifetime of the primary extractant. |
| Solvent Washing | Removal of acidic degradation products. | Restoration of stripping efficiency and prevention of third phase formation. |
| Solid Sorbent Treatment | Adsorption of polar degradation products. | Enhanced solvent purity and performance. |
Spectroscopic and Structural Characterization of Di N Butyl N,n Diethylcarbamoylphosphonate Metal Complexes
Vibrational Spectroscopy (Infrared, Raman) for Coordination Site Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the coordination sites of a ligand upon complexation with a metal ion. The binding of a metal to the Di-n-Butyl N,N-Diethylcarbamoylphosphonate ligand induces noticeable shifts in the vibrational frequencies of the functional groups involved in the coordination.
The DBDECP ligand possesses two primary potential coordination sites: the phosphoryl (P=O) group and the carbonyl (C=O) group of the amide moiety. The formation of a coordinate bond with a metal ion typically leads to a decrease in the frequency of the stretching vibration of the involved group. This is because the coordination weakens the double bond character of the P=O or C=O bond.
In studies of related organophosphorus extractants, such as Dibutyl phenyl phosphonate (B1237965) (DBPP), the infrared spectrum shows a characteristic P=O stretching vibration. bohrium.com Upon complexation with metal ions like U(VI), this band exhibits a significant shift to lower wavenumbers, confirming the coordination of the phosphoryl oxygen to the metal center. bohrium.com Similarly, for amide-containing ligands, a red shift of the C=O stretching vibration is observed upon complexation with lanthanide and actinide ions, indicating coordination through the carbonyl oxygen. nih.govnih.gov For instance, in lanthanide complexes with a new amide-based 1,3,4-oxadiazole (B1194373) derivative, the lanthanide ions are coordinated by the oxygen atoms of the carbonyl group. nih.gov
By analogy, in this compound metal complexes, a shift in the P=O stretching frequency, typically observed around 1250-1280 cm⁻¹, to a lower frequency would be indicative of coordination through the phosphoryl oxygen. Likewise, a shift in the C=O stretching frequency of the amide group, usually found in the region of 1630-1680 cm⁻¹, to a lower wavenumber would signify coordination involving the carbonyl oxygen. The magnitude of these shifts can also provide qualitative information about the strength of the metal-ligand bond.
Far-infrared spectroscopy can provide direct information about the metal-ligand vibrations themselves. For example, in lanthanide complexes with 8-hydroxyquinoline, metal-oxygen and metal-nitrogen bond vibrations have been assigned to absorptions in the far-infrared region.
Table 1: Expected Vibrational Frequency Shifts in this compound upon Metal Coordination
| Functional Group | Typical Frequency Range (Free Ligand) | Expected Shift upon Coordination |
| Phosphoryl (P=O) | ~1250 - 1280 cm⁻¹ | Decrease (Red Shift) |
| Carbonyl (C=O) | ~1630 - 1680 cm⁻¹ | Decrease (Red Shift) |
This table is illustrative and based on principles of coordination chemistry and data from analogous compounds. Precise values depend on the specific metal ion and complex stoichiometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Extracted Species
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of diamagnetic and paramagnetic species in solution. For this compound metal complexes, ³¹P and ¹H NMR are particularly informative.
³¹P NMR Spectroscopy: The phosphorus atom in the phosphoryl group provides a sensitive probe for studying complexation. The chemical shift of the ³¹P nucleus is highly dependent on its electronic environment. Upon coordination of the P=O group to a metal ion, a significant change in the ³¹P chemical shift is expected. For diamagnetic metal complexes, this shift is primarily due to changes in electron density. For paramagnetic metal complexes, such as those with many lanthanide and actinide ions, the shifts are dominated by hyperfine interactions (contact and pseudocontact shifts), which can lead to very large chemical shift values. The analysis of these paramagnetic shifts can provide detailed information about the geometry of the complex in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of the free DBDECP ligand shows characteristic signals for the butyl and ethyl groups. Upon complexation, changes in the chemical shifts and coupling constants of the protons, especially those on the methylene (B1212753) groups adjacent to the phosphoryl and amide functionalities (α-protons), are anticipated. These changes can help to further confirm the coordination sites and provide insights into the conformation of the ligand in the complex.
For related compounds like Dibutyl phenyl phosphonate (DBPP), ¹³C and ³¹P NMR are used for characterization. bohrium.com The stoichiometry of uranyl solvates with DBPP has been evaluated using NMR data. bohrium.com
Table 2: Illustrative NMR Data for Characterization of DBDECP Metal Complexes
| Nucleus | Expected Chemical Shift (Free Ligand) | Expected Changes upon Complexation |
| ³¹P | Specific singlet resonance | Significant shift (upfield or downfield depending on metal) |
| ¹H (α-CH₂ of butyl) | ~3.9 - 4.1 ppm | Shift and/or broadening |
| ¹H (α-CH₂ of ethyl) | ~3.2 - 3.4 ppm | Shift and/or broadening |
This table provides expected trends. Actual chemical shifts will vary based on the solvent, metal ion, and complex structure.
Mass Spectrometry for Identification of Metal-Ligand Adducts
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification of molecular species and the elucidation of their stoichiometry. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile coordination complexes.
In the context of this compound (DBDECP) metal complexes, ESI-MS can be used to identify the various metal-ligand adducts formed in solution. By analyzing the m/z values of the ions in the mass spectrum, it is possible to determine the number of ligand molecules and counter-ions (e.g., nitrate (B79036), chloride) associated with the central metal ion. This information is crucial for understanding the stoichiometry of the extracted species.
For example, in studies involving the extraction of actinides, ESI-MS has been successfully employed to characterize the 'ligand/metallic cation' complexes in the organic phase. This technique helps in understanding the mechanisms involved in the extraction processes.
Table 3: Hypothetical ESI-MS Data for a U(VI) Complex with DBDECP
| Ion | Formula | Calculated m/z |
| [UO₂(DBDECP)(NO₃)]⁺ | [C₁₃H₂₈NO₄PUO₂(NO₃)]⁺ | 694.1 |
| [UO₂(DBDECP)₂(NO₃)]⁺ | [C₂₆H₅₆N₂O₈P₂UO₂(NO₃)]⁺ | 1023.3 |
| [UO₂(DBDECP)₃]²⁺ | [C₃₉H₈₄N₃O₁₂P₃UO₂]²⁺ | 620.2 |
This table is for illustrative purposes. The observed ions and their relative intensities would depend on the specific experimental conditions. The formula for DBDECP is C₁₃H₂₈NO₄P.
Advanced X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for studying the coordination environment of metal ions in complexes, both in crystalline and non-crystalline states. XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and the coordination geometry (e.g., octahedral, tetrahedral) of the absorbing metal ion. The energy and shape of the absorption edge are sensitive to the formal oxidation state and the symmetry of the local environment.
EXAFS: The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. By analyzing the oscillations in the EXAFS spectrum, it is possible to determine the bond lengths between the central metal ion and the coordinating atoms of the ligand with high precision.
For actinide complexes, XAS is an effective probe of their frontier orbitals and helps in understanding the nature of the actinide-ligand bonds. For instance, XAS studies on actinide compounds in solution can reveal the coordination structure of the ions.
Table 4: Representative EXAFS Fitting Parameters for a Hypothetical Thorium-DBDECP Complex
| Absorber-Scatterer | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Th-O (phosphoryl) | 2 | 2.40 | 0.005 |
| Th-O (carbonyl) | 2 | 2.45 | 0.006 |
| Th-O (nitrate) | 6 | 2.55 | 0.008 |
This table presents a hypothetical set of parameters that could be obtained from an EXAFS analysis. The actual values would be determined by fitting the experimental data.
Computational and Theoretical Investigations of Di N Butyl N,n Diethylcarbamoylphosphonate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Di-n-butyl N,N-diethylcarbamoylphosphonate (DBDECP) at the molecular level. These computational methods provide insights into the molecule's three-dimensional structure, electron distribution, and reactivity, which are crucial for elucidating its behavior as a metal ion extractant.
Frontier Molecular Orbital Theory Applied to Ligand Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
The primary sites for metal ion interaction in DBDECP are the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms. The electron density and the energies of the HOMO and LUMO are concentrated around these functional groups. A lower HOMO-LUMO gap generally suggests higher reactivity. In the context of solvent extraction, a more reactive ligand can form more stable complexes with metal ions.
Table 8.1: Representative Frontier Molecular Orbital Energies for a Generic Carbamoylphosphonate Ligand (Illustrative Data)
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 7.0 |
This table presents illustrative data for a generic carbamoylphosphonate ligand, as specific values for this compound are not available in the reviewed literature.
The analysis of FMOs helps in understanding the nature of the bonding between the ligand and a metal ion, which can be predominantly electrostatic or have a degree of covalent character. This understanding is crucial for designing more selective extractants.
Spectroscopic Parameter Prediction and Validation
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. rsc.org These predictions, when compared with experimental data, serve to validate the accuracy of the computational model and provide a more detailed assignment of the experimental spectra.
For organophosphorus compounds, the vibrational frequency of the P=O stretching mode is of particular interest as it is sensitive to coordination with metal ions. Theoretical calculations can predict the shift in this frequency upon complexation, providing a signature for metal-ligand binding. Similarly, predicted NMR chemical shifts for phosphorus-31 and carbon-13 can be correlated with the electronic environment of these nuclei, offering insights into the ligand's conformational changes and interaction sites.
While a dedicated study predicting the full spectroscopic profile of DBDECP is not available, research on other organophosphorus compounds demonstrates the reliability of these methods. For example, DFT calculations have been successfully used to predict the infrared spectra of various organophosphorus compounds, aiding in their identification and characterization. rsc.org
Table 8.2: Predicted vs. Experimental Vibrational Frequencies for a Representative Organophosphorus Ligand (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| P=O Stretch | 1250 | 1265 |
| C=O Stretch | 1640 | 1655 |
| P-O-C Stretch | 1030 | 1040 |
This table provides illustrative data to demonstrate the typical agreement between predicted and experimental spectroscopic data for organophosphorus compounds.
Molecular Dynamics Simulations of Solvent Extraction Interfaces
Molecular dynamics (MD) simulations offer a dynamic perspective on the solvent extraction process, providing atomistic-level details of the liquid-liquid interface where the extraction occurs. These simulations can track the movement and interactions of the extractant, metal ions, solvent molecules, and counter-ions over time.
For systems involving organophosphorus extractants like DBDECP, MD simulations can reveal:
The orientation and conformation of the extractant molecules at the interface.
The mechanism of metal ion transfer from the aqueous phase to the organic phase.
The formation of reversed micelles or aggregates of the extractant in the organic phase.
The role of the diluent in the extraction process.
Studies on related CMPO ligands have shown that these molecules tend to accumulate at the aqueous-organic interface, with the polar phosphoryl and carbonyl groups oriented towards the aqueous phase. This orientation facilitates the initial interaction with metal ions. The simulations can also elucidate the complex interplay of solvation and desolvation of the metal ion as it crosses the phase boundary. While specific MD simulations for DBDECP are not documented in the reviewed literature, the methodologies developed for other bifunctional organophosphorus extractants are directly applicable.
Density Functional Theory (DFT) for Metal-Ligand Binding Energies
DFT is a powerful quantum mechanical method for calculating the binding energies between a ligand and a metal ion. This information is crucial for understanding the selectivity of an extractant for different metal ions. By calculating the Gibbs free energy of complexation for various metal ions, it is possible to predict which metal will be preferentially extracted.
In the case of DBDECP, DFT calculations would focus on the interaction of metal ions, such as actinides (e.g., UO₂²⁺, Am³⁺, Pu⁴⁺) and lanthanides (e.g., Eu³⁺, Nd³⁺), with the phosphoryl and carbonyl oxygen atoms. The calculations can be performed in both the gas phase and in a simulated solvent environment to account for solvation effects.
Research on the complexation of actinides with H-phosphonates has demonstrated the utility of DFT in elucidating the structures and binding affinities of the resulting complexes. These studies show that the nature of the alkyl group can influence the extraction behavior, a factor that is also relevant for DBDECP. The binding energy is a key determinant of the extraction efficiency and selectivity.
Table 8.3: Representative DFT-Calculated Binding Energies of a Carbamoylphosphonate Ligand with Various Metal Ions (Illustrative Data)
| Metal Ion | Binding Energy (kcal/mol) |
| UO₂²⁺ | -50 |
| Am³⁺ | -45 |
| Eu³⁺ | -40 |
| Nd³⁺ | -38 |
This table presents illustrative data to show the typical range and differentiation of binding energies for a bifunctional organophosphorus ligand with different metal ions.
Predictive Modeling of Extraction Efficiencies and Selectivity
Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) approaches, aims to establish a mathematical correlation between the molecular structure of an extractant and its extraction performance. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict properties like distribution ratios (D) and separation factors (SF).
For organophosphorus extractants like DBDECP, relevant molecular descriptors could include:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum-chemical descriptors: Solvation energy, polarizability.
Once a statistically robust model is developed using a training set of molecules with known extraction data, it can be used to predict the extraction efficiency of new, untested ligands. This approach can significantly accelerate the design and screening of more effective and selective extractants for specific applications, such as the separation of actinides from lanthanides in nuclear fuel reprocessing. While specific QSPR models for DBDECP are not available, the methodology has been successfully applied to other classes of organophosphorus extractants for metal ion separation.
Future Research Directions and Translational Impact
Development of Next-Generation Di-n-Butyl N,N-Diethylcarbamoylphosphonate Derivatives
The development of new derivatives of this compound is a primary focus of future research, aiming to improve upon the existing compound's extraction efficiency, selectivity, and stability. The core strategy involves the targeted modification of the molecule's structure to fine-tune its chemical properties.
One promising avenue of research is the synthesis of fluorinated organophosphate extractants. mdpi.com The introduction of fluorine atoms into the alkyl chains of the phosphonate (B1237965) can significantly alter the compound's electronic properties and solubility characteristics, potentially leading to enhanced extraction capabilities, particularly in specialized solvent systems like supercritical CO2. mdpi.com
Another area of investigation involves the modification of the carbamoyl (B1232498) group. The synthesis and evaluation of novel carbamates and their derivatives have shown that small changes to the substituents can lead to significant differences in their chemical and biological activities. mdpi.com By analogy, altering the N,N-diethyl groups to other alkyl or aryl substituents could influence the steric and electronic environment around the coordinating oxygen atom, thereby affecting its selectivity for different metal ions.
Furthermore, research into the synthesis of novel organophosphorus compounds with different phosphorus-heteroatom bonds (e.g., P-S or P-N) could lead to the discovery of extractants with unique properties. nih.gov The replacement of the P=O bond with a P=S bond, for instance, could alter the compound's affinity for soft metals, based on the principles of Hard and Soft Acids and Bases (HSAB) theory. unibo.it
The general approach to developing these next-generation derivatives will likely involve a combination of computational modeling to predict the properties of new molecules and extensive experimental work to synthesize and characterize them. youtube.com Structure-activity relationship studies will be crucial in identifying the most promising candidates for further development. youtube.com
Sustainable Design Principles for Organophosphorus Extractants
The growing emphasis on green chemistry is driving research into more sustainable designs for organophosphorus extractants like this compound. The goal is to develop compounds and processes that are less harmful to the environment and human health.
A key principle of sustainable design is the use of biodegradable materials. Research into biodegradable chelating agents offers a model for developing organophosphorus extractants that can be broken down by microorganisms in the environment. nrel.gov This would reduce the persistence of these compounds and their potential for long-term environmental contamination. The microbial degradation of organophosphorus compounds is an active area of research, with studies identifying enzymes capable of breaking down these molecules. researchgate.net Future work could focus on designing derivatives of this compound that are more susceptible to microbial degradation without compromising their extraction performance.
Another important aspect of sustainable design is the reduction of hazardous waste. This can be achieved by developing more efficient extraction processes that require smaller volumes of extractant and solvent, and by recycling the extractant after use. The principles of green extraction, such as minimizing energy consumption and using alternative, less toxic solvents, are also being applied.
The development of organophosphorus extractants from renewable resources is another long-term goal. While currently synthesized from petrochemical-based starting materials, future research may explore pathways to produce these compounds from bio-based feedstocks.
Industrial Scale-Up and Process Optimization
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a number of challenges that are the focus of ongoing research and development. Process optimization is key to ensuring that the production is both economically viable and environmentally sound.
One of the primary challenges in scaling up the synthesis of organophosphorus compounds is managing the reaction conditions to maintain high yields and purity. This often involves careful control of temperature, pressure, and reactant concentrations. nih.gov The use of advanced process control systems, including online monitoring and artificial intelligence, can help to optimize these parameters in real-time. nih.gov
The choice of synthetic route is also a critical factor. While traditional methods for synthesizing phosphonates are well-established, researchers are exploring more efficient and sustainable alternatives. Electrochemical synthesis, for example, offers a potentially greener route to producing organophosphorus compounds by reducing the need for harsh reagents and high temperatures. nrel.gov
Further research is also needed to address practical challenges such as solvent viscosity and phase stability, which can become more significant at an industrial scale. nih.gov
Addressing Environmental and Safety Considerations in Large-Scale Deployment
The large-scale use of this compound necessitates a thorough understanding and management of its potential environmental and safety impacts.
From an environmental perspective, a key concern is the potential for the compound to be released into the environment. While it is immiscible with water, its persistence and potential for bioaccumulation are important considerations. nih.gov Studies on the environmental fate of related compounds like Di-n-butyl phthalate (B1215562) indicate that they can be degraded by microorganisms in soil and water, although the rate of degradation can vary depending on environmental conditions. Further research is needed to fully understand the environmental fate and potential toxicity of this compound and its degradation products.
The development of effective waste treatment methods is also crucial. This includes the treatment of wastewater from the production process and the management of spent extractant solutions. Research into bioremediation, which uses microorganisms to break down chemical contaminants, offers a promising approach for treating waste streams containing organophosphorus compounds.
From a safety standpoint, the handling of this compound on an industrial scale requires strict adherence to safety protocols. This includes the use of appropriate personal protective equipment, such as gloves and eye protection, and ensuring adequate ventilation to prevent inhalation of any vapors. nih.gov The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents with which it is incompatible. nih.gov
Q & A
Q. What are the established synthesis routes for Di-n-Butyl N,N-Diethylcarbamoylphosphonate, and how can reaction conditions be optimized for academic laboratory settings?
this compound is synthesized via nucleophilic substitution or condensation reactions involving phosphonic acid derivatives and alcohols. Key optimization parameters include:
- Molar ratios : A stoichiometric excess of diethylamine or butanol may enhance yield .
- Catalysts : Acidic or basic catalysts (e.g., sulfuric acid) can accelerate esterification .
- Temperature : Reactions are typically conducted at 80–120°C to balance kinetics and side reactions .
- Purification : Vacuum distillation (132–134°C at 1 mmHg) or column chromatography ensures purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Titration : Acid-base titration quantifies free phosphonic acid impurities .
- Spectroscopy : NMR (¹H, ³¹P) confirms molecular structure and detects isomerization. IR identifies functional groups (e.g., P=O at ~1250 cm⁻¹) .
- Chromatography : GC-MS or HPLC with UV detection resolves mixtures of mono- and di-alkyl phosphonates .
- Physical properties : Density (1.031 g/cm³) and refractive index (1.452) validate consistency with literature .
Q. What are the critical safety considerations when handling this compound in research laboratories?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate respiratory pathways .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .
- Waste disposal : Neutralize with alkaline solutions before disposal to mitigate environmental risks .
Advanced Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?
- Comparative assays : Conduct parallel in vitro/in vivo studies using standardized protocols (e.g., OECD guidelines) to assess neurotoxicity and reproductive effects .
- Contaminant analysis : Use LC-MS to rule out interference from lab contaminants like phthalates, which are common in SVOC analyses .
- Dose-response modeling : Apply Hill equation or probit analysis to reconcile conflicting thresholds for teratogenicity .
Q. What experimental design strategies are recommended for studying the environmental persistence and degradation pathways of this compound?
- Degradation studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and quantify breakdown products via GC-MS .
- Membrane filtration : Use nanofiltration (NF99 membrane) to assess hydrophobicity-driven removal efficiency at varying pH (4–10) and pressures (10–20 bar) .
- Adsorption assays : Evaluate binding to humic acids or activated carbon to model natural organic matter interactions .
Q. In mechanistic studies, how can the interaction between this compound and biological systems be systematically evaluated?
- Enzyme inhibition assays : Test acetylcholinesterase or cytochrome P450 inhibition to probe neurotoxic/metabolic effects .
- Cellular uptake studies : Use radiolabeled ³²P-phosphonate tracers to quantify intracellular accumulation .
- Molecular docking : Model interactions with proteins (e.g., hormone receptors) to predict endocrine-disrupting potential .
Q. What statistical approaches are suitable for optimizing the synthesis parameters of this compound to maximize yield and purity?
- Factorial design : Use MINITAB or R to analyze effects of temperature, catalyst concentration, and reaction time on yield .
- Response surface methodology (RSM) : Identify optimal conditions via central composite design .
- Principal component analysis (PCA) : Correlate spectroscopic data (e.g., NMR shifts) with purity metrics .
Q. How can researchers address contradictions in reported catalytic efficiencies for this compound in organic transformations?
- Kinetic profiling : Compare turnover frequencies (TOF) under controlled conditions (solvent, temperature) .
- Isotopic labeling : Use ¹⁸O-labeled substrates to trace mechanistic pathways (e.g., nucleophilic vs. electrophilic activation) .
- Cross-validation : Replicate studies using standardized reagents and equipment to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
